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Compound Name: Rubraxanthone

Cat. No.: B1680254 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Rubraxanthone, a prenylated xanthone found in plant species such as Garcinia parvifolia. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for the interpretation of its structural and spectroscopic

properties. Rubraxanthone is noted for its potential cytotoxic, antibacterial, and antiplatelet

activities.[1][2]

Molecular Structure
Rubraxanthone (IUPAC Name: 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-

methoxyxanthen-9-one) is a xanthone derivative characterized by a geranyl group at the C-1

position, hydroxyl groups at C-3, C-6, and C-8, and a methoxy group at C-2.[1]

Molecular Formula: C₂₄H₂₆O₆ Molecular Weight: 410.5 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Rubraxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is fundamental for the structural elucidation of Rubraxanthone, providing detailed

information about the carbon skeleton and proton environments. The data presented was

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1680254?utm_src=pdf-interest
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-spectrum-of-rubraxanthone-in-CD-3-OD_fig4_270275259
https://www.researchgate.net/figure/13-C-NMR-125-MHz-spectral-data-of-xanthones-1-5_tbl3_247474431
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-spectrum-of-rubraxanthone-in-CD-3-OD_fig4_270275259
https://www.researchgate.net/figure/H-NMR-spectrum-of-rubraxanthone-in-CD-3-OD_fig4_270275259
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acquired in CDCl₃.

Table 1: ¹H-NMR (Proton NMR) Data for Rubraxanthone[3]

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3-OH 13.52 s -

H-4 6.72 s -

H-5 6.21 d 2.0

H-7 6.11 d 2.0

2-OCH₃ 3.40 s -

H-1' 4.07 d 7.0

H-2' 5.20 t 7.0

H-4' 1.98 t 7.0

H-5' 2.05 t 7.0

H-6' 5.01 t 7.0

H-8' (CH₃) 1.55 s -

H-9' (CH₃) 1.52 s -

| H-10' (CH₃) | 1.81 | s | - |

Table 2: ¹³C-NMR (Carbon NMR) Data for Rubraxanthone[3]
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Position Chemical Shift (δ, ppm)

C-1 164.0

C-2 137.5

C-3 157.0

C-4 97.0

C-4a 156.0

C-5 96.0

C-5a 161.0

C-6 154.0

C-7 143.8

C-8 137.5

C-8a 111.0

C-9 181.9

C-9a 103.0

2-OCH₃ 61.9

C-1' 26.5

C-2' 121.0

C-3' 133.0

C-4' 39.8

C-5' 25.8

C-6' 123.0

C-7' 132.0

C-8' (CH₃) 25.8

C-9' (CH₃) 17.5
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| C-10' (CH₃) | 16.5 |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of

Rubraxanthone and provides insights into its fragmentation pattern, which is characteristic of

the xanthone core and the geranyl side chain.

Table 3: Mass Spectrometry Data for Rubraxanthone

m/z Value Interpretation

410 [M]⁺, Molecular ion

395 [M - CH₃]⁺, Loss of a methyl group

369 [M - C₃H₅]⁺, Loss from the geranyl tail

341 [M - C₅H₉]⁺, Loss of a prenyl unit

285 Fission of the geranyl chain

| 233 | Fragment corresponding to the xanthone core |

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Rubraxanthone is characteristic of the xanthone chromophore

system.

Table 4: UV-Vis Absorption Data for Rubraxanthone in Methanol[3][4]

λmax (nm)

222

241

268

312
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| 348 |

Infrared (IR) Spectroscopy
The IR spectrum highlights the key functional groups present in the Rubraxanthone molecule.

Table 5: Infrared (IR) Absorption Data for Rubraxanthone[3][4]

Wavenumber (cm⁻¹) Functional Group Assignment

3429, 3424 O-H stretching (hydroxyl groups)

1650, 1644 C=O stretching (conjugated ketone)

1575 C=C stretching (aromatic ring)

| 1464 | C-H bending (aromatic ring) |

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques for

the analysis of natural products.

3.1 Isolation of Rubraxanthone: Rubraxanthone is typically isolated from the stem bark or

roots of Garcinia species.[3] A common procedure involves sequential extraction of the dried

and ground plant material with solvents of increasing polarity, such as n-hexane,

dichloromethane, and methanol. The dichloromethane or ethyl acetate extract is then subjected

to repeated column chromatography on silica gel, followed by purification using techniques like

preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC) to yield pure Rubraxanthone.[3]

3.2 Spectroscopic Analysis:

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g.,

400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄

(CD₃OD), with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments like

COSY, HSQC, and HMBC are used for complete signal assignment.[3]
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Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass

spectrometer, with the sample introduced directly or via a gas chromatograph (GC-MS).[3]

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The

sample is dissolved in a suitable solvent, typically methanol (MeOH), and the absorbance is

measured over a wavelength range of 200-400 nm.[4]

IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The sample can be prepared as a KBr pellet or dissolved in a solvent like

chloroform (CHCl₃).[4]

Visualizations of Experimental and Logical
Workflows
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

identification of a natural product like Rubraxanthone.
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Caption: General workflow for the isolation and structural elucidation of Rubraxanthone.

Structural Elucidation via HMBC
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Heteronuclear Multiple Bond Correlation (HMBC) is a key 2D NMR technique used to

determine the connectivity of atoms across multiple bonds. The diagram below highlights

critical HMBC correlations that confirm the placement of the geranyl side chain on the xanthone

core of Rubraxanthone.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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